

Application Notes and Protocols for the Analytical Characterization of Dolutegravir Intermediate-1

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Compound of Interest		
Compound Name:	Dolutegravir intermediate-1	
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Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) essential for the treatment of HIV-1 infection. The synthesis of Dolutegravir involves several key intermediates, with **Dolutegravir intermediate-1** being a critical component.[1][2] Proper characterization of this intermediate is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical methods used in the characterization of **Dolutegravir intermediate-1**. The IUPAC name for **Dolutegravir intermediate-1** is 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3]

Compound Information:

Compound Name: Dolutegravir intermediate-1

CAS Number: 1335210-23-5[1]

Molecular Formula: C13H17NO8

Molecular Weight: 315.28 g/mol

I. Chromatographic Methods



High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity and identifying impurities of **Dolutegravir intermediate-1**.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the routine purity analysis of **Dolutegravir intermediate-1**.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector is required.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).[4]
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and water (pH adjusted with an acid like formic or phosphoric acid).[4][5][6]
 - Flow Rate: 1.0 mL/min.[4]
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
 - Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance, typically around 260 nm.[4]
 - Injection Volume: 10 μL.
- Sample Preparation:
 - Accurately weigh and dissolve a known amount of **Dolutegravir intermediate-1** in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution.
 - Further dilute the stock solution with the mobile phase to a working concentration.

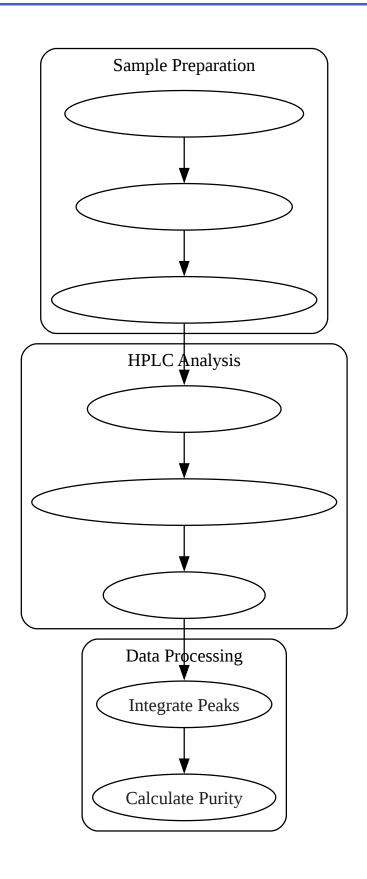


• Analysis:

- Inject the prepared sample into the HPLC system.
- Record the chromatogram and determine the area of the main peak and any impurity peaks.
- Calculate the purity of the sample by the area normalization method.

Parameter	Value
HPLC Purity	> 99.0% (typical)
Retention Time	Analyte-specific, dependent on conditions
Related Substances	Individual impurities < 0.1%, Total < 0.5%





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B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is employed for the accurate mass determination of the intermediate and the identification of potential process-related impurities and degradation products.

Experimental Protocol:

- Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).
- LC Conditions: Similar to the HPLC method, but often with volatile mobile phase additives like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.
 - Mobile Phase A: 0.1% Formic acid in water.[5]
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
 - A gradient elution is typically used to separate a wider range of impurities.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
 - Mass Range: Scanned over a range appropriate for the expected parent ion and fragments (e.g., m/z 100-1000).
 - Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.
- Sample Preparation: As per the HPLC protocol, ensuring the final concentration is suitable for MS detection.

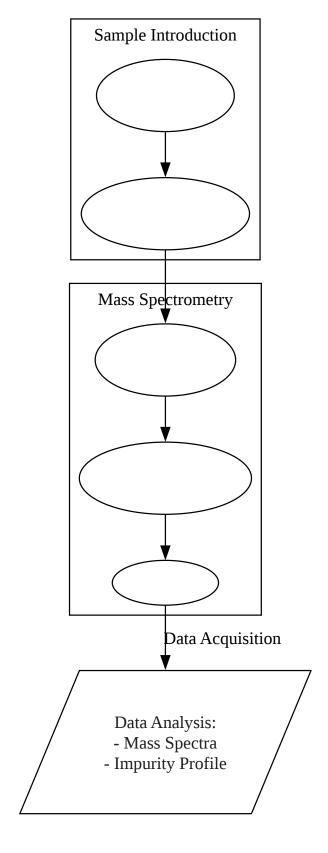


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Parameter	Expected Value	
[M+H]+ (calculated)	316.10 m/z	
[M+H]+ (found)	316.17 m/z[7]	
Major Fragment Ions	Dependent on MS/MS fragmentation pattern	





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II. Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of **Dolutegravir intermediate-1**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

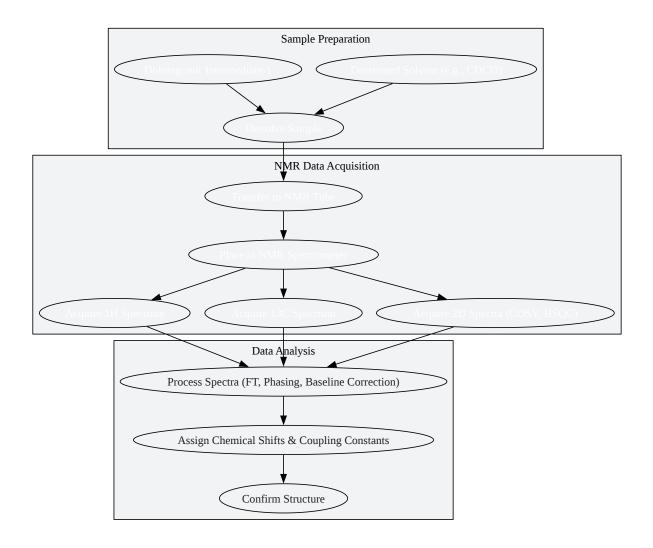
NMR spectroscopy provides detailed information about the molecular structure of the intermediate. Both 1H and 13C NMR are essential for complete characterization.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
 - Transfer the solution to an NMR tube.
- Data Acquisition:
 - Acquire 1H NMR and 13C NMR spectra.
 - Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.

Nucleus	Chemical Shift (δ) ppm (in CDCl3)[7]	
1H NMR	15.04 (s, 1H), 8.47 (s, 1H), 4.56 (t, J = 4.5 Hz, 1H), 4.19 (t, J = 7.1 Hz, 2H), 4.02 (d, J = 4.2 Hz, 6H), 3.42 (s, 6H).	
13C NMR	174.8, 161.5, 148.6, 145.4, 136.6, 116.5, 102.3, 60.9, 57.2, 55.9, 53.7.	





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B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Instrumentation: An FTIR spectrometer.
- Sample Preparation:
 - Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm-1.

Data Presentation:

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	3300-2500 (broad)
C=O (Carboxylic Acid)	~1710
C=O (Ester)	~1735
C=O (Ketone)	~1650
C=C (Alkene)	~1600
C-O (Ether/Ester)	1300-1000

III. Forced Degradation Studies

Forced degradation studies are essential to understand the stability of **Dolutegravir intermediate-1** and to identify potential degradation products.



Experimental Protocol:

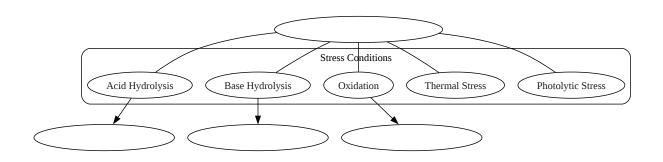
- Stress Conditions: Expose the intermediate to various stress conditions as per ICH guidelines:
 - Acidic: 0.1 N HCl at 60 °C for a specified time.
 - Basic: 0.1 N NaOH at 60 °C for a specified time.
 - Oxidative: 3% H2O2 at room temperature for a specified time.
 - Thermal: Dry heat at a high temperature (e.g., 105 °C) for a specified time.
 - o Photolytic: Exposure to UV light.

Analysis:

- Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to separate the parent compound from the degradation products.
- Characterize the structure of significant degradation products using LC-MS/MS and NMR.

Stress Condition	% Degradation	Major Degradants (m/z)
Acidic	To be determined	To be determined
Basic	To be determined	To be determined
Oxidative	To be determined	To be determined
Thermal	To be determined	To be determined
Photolytic	To be determined	To be determined





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- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Characterization of Dolutegravir Intermediate-1]. BenchChem, [2025]. [Online PDF].



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